molecular formula C16H10O9 B1593796 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- CAS No. 7717-76-2

1,2-Benzenedicarboxylic acid, 4,4'-oxybis-

Cat. No. B1593796
CAS RN: 7717-76-2
M. Wt: 346.24 g/mol
InChI Key: AIVVXPSKEVWKMY-UHFFFAOYSA-N
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Description

“1,2-Benzenedicarboxylic acid, 4,4’-oxybis-” is a chemical compound that is a dicarboxylic derivative of benzene . It is also known as “4,4’-oxybis-1,2-Benzenedicarboxylic acid” and has the molecular formula C16H10O9 .

Scientific Research Applications

Industrial Applications and Health Impacts

The diesters of 1,2-benzenedicarboxylic acid are widely known as phthalates, a group of chemicals used as plasticizers to enhance the flexibility and durability of plastics. They have a broad spectrum of industrial applications, including in consumer products, food contact applications, and medical devices (Hauser & Calafat, 2005). These compounds have been the subject of health-related studies due to their ubiquity and potential impact on human health. Research has focused on the metabolism of phthalates and their effects on human populations, highlighting the need for understanding exposure sources and health outcomes.

Spectroscopic Applications

Carboxy SNARF-4F, a derivative of 1,4(and 5)-benzenedicarboxylic acid, has been investigated for its potential as a fluorescent pH probe. Its optical properties have been examined in buffered aqueous solutions, revealing its suitability for steady-state and time-resolved spectroscopy. The ability to probe pH at the single-molecule level using fluorescence correlation spectroscopy has been particularly noted, suggesting its application in detailed biochemical and medical research (Marcotte & Brouwer, 2005).

Material Science and Engineering

1,2-Benzenedicarboxylic acid derivatives have been employed in the construction of metal-organic frameworks (MOFs) and supramolecular assemblies due to their versatile binding modes and structural flexibility. These materials have applications in gas storage, separation technologies, and catalysis. For instance, studies have explored the postsynthetic modification of MOFs using amino derivatives of benzenedicarboxylic acid for functionalization purposes, which opens new avenues in material science for creating tailored nanomaterials with specific properties (Wang, Tanabe, & Cohen, 2009).

Environmental Analysis

The widespread use of phthalate esters has raised environmental concerns, prompting the development of analytical methods for their detection and quantification in various matrices. Techniques such as microextraction combined with gas chromatography or high-performance liquid chromatography have been refined for the sensitive and selective determination of phthalate esters, underscoring their significance as environmental pollutants (Farajzadeh, Sorouraddin, & Mogaddam, 2015).

properties

IUPAC Name

4-(3,4-dicarboxyphenoxy)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O9/c17-13(18)9-3-1-7(5-11(9)15(21)22)25-8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVXPSKEVWKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064775
Record name 1,2-Benzenedicarboxylic acid, 4,4'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedicarboxylic acid, 4,4'-oxybis-

CAS RN

7717-76-2
Record name 4,4′-Oxydiphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7717-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-oxybis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007717762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chlorophthalic anhydride (10 g, 55 mmol), potassium benzoate (1.0 g, 6.2 mmol), and N-methylpyrrolidinone (25 g) were heated to about 175.C. Potassium carbonate (3.87 g, 28 mmol) was added and the suspension was heated to about 175.C. After 2 hours, GC analysis indicated a greater than 97% conversion to 4,4'-oxydiphthalic anhydride. The solvent was removed under reduced pressure and the residue treated with an aqueous 25% sodium hydroxide solution. The solution was acidified with concentrated HCl. The solid was collected and dried to give 4,4'-oxydiphthalic acid (4.85 g) mixed with some sodium chloride. The tetra acid was cyclized and recrystallized from hot acetic anhydride (2.4 mL) and filtered to remove salts to give 4,4'-oxydiphthalic anhydride, 4.2 g.
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10 g
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1 g
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175.C
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25 g
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3.87 g
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175.C
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